molecular formula C4H5IN4O B7804327 2,6-diamino-5-iodo-1H-pyrimidin-4-one

2,6-diamino-5-iodo-1H-pyrimidin-4-one

Cat. No.: B7804327
M. Wt: 252.01 g/mol
InChI Key: WTOKUXALNIDDJE-UHFFFAOYSA-N
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Description

2,6-diamino-5-iodo-1H-pyrimidin-4-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of amino groups at positions 2 and 6, an iodine atom at position 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-5-iodo-1H-pyrimidin-4-one typically involves the iodination of 2,6-diaminopyrimidin-4-one. One common method includes the reaction of 2,6-diaminopyrimidin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting material, 2,6-diaminopyrimidin-4-one, followed by its iodination under optimized conditions to achieve high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-diamino-5-iodo-1H-pyrimidin-4-one can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the keto group to a hydroxyl group.

    Substitution: The iodine atom at position 5 can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base or catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,6-diamino-5-iodo-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes, such as kinases and nucleoside phosphorylases. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases such as cancer and autoimmune disorders. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-diamino-5-iodo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nucleoside phosphorylases, the compound binds to the active site of the enzyme, preventing the conversion of nucleosides to nucleotides. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to the therapeutic effects observed in cancer and autoimmune disease treatments.

Comparison with Similar Compounds

    2,6-diamino-4-hydroxy-5-nitrosopyrimidine: Similar structure with a nitroso group instead of an iodine atom.

    2,6-diamino-4-hydroxy-5-nitropyrimidine: Similar structure with a nitro group instead of an iodine atom.

    2,6-diamino-4-hydroxy-5-chloropyrimidine: Similar structure with a chlorine atom instead of an iodine atom.

Uniqueness: 2,6-diamino-5-iodo-1H-pyrimidin-4-one is unique due to the presence of the iodine atom at position 5, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to inhibit specific enzymes makes it valuable in both research and therapeutic applications.

Properties

IUPAC Name

2,6-diamino-5-iodo-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKUXALNIDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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